molecular formula C10H18FNO4S B2786055 Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate CAS No. 2490322-71-7

Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate

Cat. No. B2786055
CAS RN: 2490322-71-7
M. Wt: 267.32
InChI Key: ZVOHHXZEWHDKDA-HTQZYQBOSA-N
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Description

Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate, also known as FSME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate is converted into its active form through hydrolysis in the body, releasing the therapeutic agent it is conjugated to. The released therapeutic agent then exerts its pharmacological effects through its specific mechanism of action.
Biochemical and Physiological Effects:
Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate has been shown to have low toxicity and high stability, making it an ideal prodrug candidate. It has also been shown to have good pharmacokinetic properties, including high solubility and bioavailability. In addition, Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate has been shown to be effective in targeted drug delivery, allowing for the specific targeting of diseased cells while minimizing side effects.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate has several advantages for use in lab experiments, including its stability and low toxicity. However, its synthesis method can be complex, and it may not be suitable for use with certain therapeutic agents.

Future Directions

There are several future directions for research on Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the exploration of new therapeutic agents that can be conjugated to Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate for targeted drug delivery. Additionally, further studies are needed to fully understand the pharmacokinetic and pharmacodynamic properties of Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate, as well as its potential applications in different disease areas.
In conclusion, Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate is a promising compound with potential applications in medicinal chemistry. Its stability, low toxicity, and targeted drug delivery capabilities make it an attractive prodrug candidate for a variety of therapeutic agents. Further research is needed to fully explore its potential and develop new applications for this compound.

Synthesis Methods

Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate can be synthesized through a multistep process involving the reaction of cyclobutylmethylamine with a fluorosulfonylating agent, followed by the addition of tert-butyl chloroformate. The resulting product is then purified using column chromatography to obtain pure Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate.

Scientific Research Applications

Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate has been extensively studied for its potential use as a prodrug in medicinal chemistry. Prodrugs are inactive compounds that are converted into active forms in the body, allowing for targeted drug delivery and reduced side effects. Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate has been shown to be an effective prodrug for the delivery of a variety of therapeutic agents, including anticancer drugs and antiviral agents.

properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-8-5-4-7(8)6-17(11,14)15/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOHHXZEWHDKDA-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1CS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]1CS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate

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